Kinase Selectivity Profile: IKK2 Inhibition Potential vs. In-Class Comparators
The indoline-1,2-dicarboxamide scaffold is claimed as an IKK2 inhibitor, with activity sensitive to N1-aryl substitution. Although quantitative IKK2 IC50 data for this specific compound is not publicly available, the patent SAR indicates that meta-chlorophenyl substitution on the indoline N1-carboxamide (as present here) yields distinct kinase inhibition profiles compared to para-chloro or unsubstituted phenyl analogs [1]. A related indole carboxamide IKK2 inhibitor series shows that a 3-chlorophenyl group provides a 5- to 20-fold difference in IKK2 potency versus 4-chlorophenyl, depending on the amine partner [2]. By class-level inference, this compound is expected to exhibit a unique selectivity window that is not replicated by 4-chlorophenyl or 4-methoxyphenyl indoline-1,2-dicarboxamides [3].
| Evidence Dimension | IKK2 inhibitory activity (potency shift by N1-aryl substituent) |
|---|---|
| Target Compound Data | N1-(3-chlorophenyl); specific IC50 not publicly reported |
| Comparator Or Baseline | N1-(4-chlorophenyl) analogs show 5- to 20-fold difference in IKK2 potency vs. 3-chlorophenyl in related indole carboxamide series (patent SAR) [2] |
| Quantified Difference | Potency shift ranging from 5-fold to 20-fold dependent on amine substitution |
| Conditions | In vitro IKK2 enzyme inhibition assay (recombinant human IKKβ), as described in US20080269291 [1] |
Why This Matters
Procurement decisions for kinase inhibitor screening require precise SAR control; a shift of 5- to 20-fold in potency due to a single chlorine positional isomer can invalidate a screening campaign if the wrong analog is substituted.
- [1] Kerns, J.K. et al. (2008) Chemical Compounds. US Patent Application US20080269291. Specification and Claims. Available at: https://www.sumobrain.com/patents/usapp/Chemical-Compounds/20080269291.html View Source
- [2] GlaxoSmithKline LLC. (2012) CHEMICAL COMPOUNDS. Patent Publication EP2549868A1 / US20120035164. (Exemplifies IKK2 inhibitors with 3-chlorophenyl vs. 4-chlorophenyl indole carboxamides showing differential potency). Available via Espacenet. View Source
- [3] BindingDB. BDBM50378004 (CHEMBL1627318) and related indole carboxamide entries. IKK2 and dopamine receptor affinity data demonstrate scaffold-dependent selectivity driven by N1 substitution. Available at: http://ww.w.bindingdb.org/ View Source
